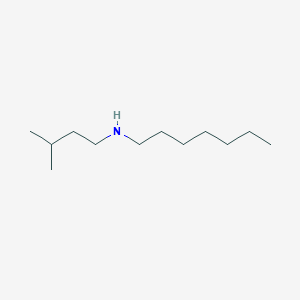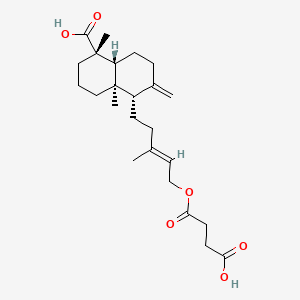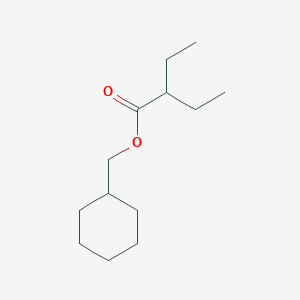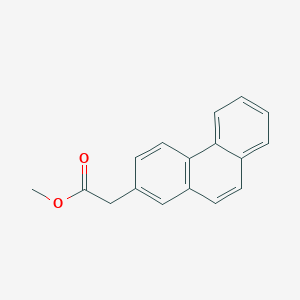
Methyl (phenanthren-2-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (phenanthren-2-yl)acetate is an organic compound that belongs to the class of esters It is derived from phenanthrene, a polycyclic aromatic hydrocarbon, and acetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl (phenanthren-2-yl)acetate can be synthesized through esterification reactions. One common method involves the reaction of phenanthren-2-ylacetic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl (phenanthren-2-yl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phenanthrene-2-carboxylic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenanthrene ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions include phenanthrene-2-carboxylic acid, phenanthren-2-ylmethanol, and various substituted phenanthrene derivatives.
Scientific Research Applications
Methyl (phenanthren-2-yl)acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving the interaction of aromatic esters with biological systems.
Medicine: Research into its potential pharmacological properties is ongoing, particularly in the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl (phenanthren-2-yl)acetate exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release phenanthren-2-ylacetic acid, which may interact with biological receptors or enzymes. The aromatic structure of phenanthrene allows for π-π interactions with other aromatic compounds, influencing its behavior in chemical and biological systems.
Comparison with Similar Compounds
Similar Compounds
Methyl phenylacetate: Another ester with a similar structure but derived from phenylacetic acid.
Phenanthrene-2-carboxylic acid: A carboxylic acid derivative of phenanthrene.
Phenanthren-2-ylmethanol: An alcohol derivative of phenanthrene.
Uniqueness
Methyl (phenanthren-2-yl)acetate is unique due to its specific ester linkage and the presence of the phenanthrene moiety. This combination imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
93321-40-5 |
|---|---|
Molecular Formula |
C17H14O2 |
Molecular Weight |
250.29 g/mol |
IUPAC Name |
methyl 2-phenanthren-2-ylacetate |
InChI |
InChI=1S/C17H14O2/c1-19-17(18)11-12-6-9-16-14(10-12)8-7-13-4-2-3-5-15(13)16/h2-10H,11H2,1H3 |
InChI Key |
AEQVOTHNAVRLQM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=C(C=C1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-[(5-Amino-3-butyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)azanediyl]di(ethan-1-ol)](/img/structure/B14366285.png)
![1-(Pyridin-2-yl)-N-[(trimethylsilyl)methyl]methanimine](/img/structure/B14366293.png)
![[5-[5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxolan-4-yl]methanol](/img/structure/B14366297.png)
![4,4'-[(Pyridin-3-yl)methylene]bis(2-methylbenzene-1,3-diamine)](/img/structure/B14366304.png)
![1-Piperidineacetamide, N-[4-(dimethylamino)phenyl]-](/img/structure/B14366309.png)
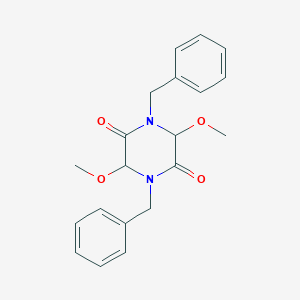
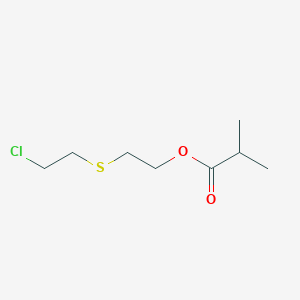
![[1,1'-Binaphthalen]-2-amine, 2'-methoxy-](/img/structure/B14366345.png)

![N-[3-Chloro-4-ethoxy-5-(methoxymethyl)phenyl]but-2-enamide](/img/structure/B14366351.png)
